molecular formula C20H25NO2 B14158072 N-benzyl-3-(4-methoxyphenyl)-4-methylpentanamide CAS No. 840515-23-3

N-benzyl-3-(4-methoxyphenyl)-4-methylpentanamide

Cat. No.: B14158072
CAS No.: 840515-23-3
M. Wt: 311.4 g/mol
InChI Key: CUZKQJAOAGLRHM-UHFFFAOYSA-N
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Description

N-benzyl-3-(4-methoxyphenyl)-4-methylpentanamide is an organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its benzyl group attached to a methoxyphenyl and a methylpentanamide moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(4-methoxyphenyl)-4-methylpentanamide typically involves the condensation of a carboxylic acid with an amine. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C, which may not be compatible with all functionalized molecules . The use of ultrasonic irradiation and solid acid catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(4-methoxyphenyl)-4-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N-benzyl-3-(4-methoxyphenyl)-4-methylpentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-methoxyphenyl)-4-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-benzyl-3-(4-methoxyphenyl)-4-methylpentanamide include other benzamide derivatives such as:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

840515-23-3

Molecular Formula

C20H25NO2

Molecular Weight

311.4 g/mol

IUPAC Name

N-benzyl-3-(4-methoxyphenyl)-4-methylpentanamide

InChI

InChI=1S/C20H25NO2/c1-15(2)19(17-9-11-18(23-3)12-10-17)13-20(22)21-14-16-7-5-4-6-8-16/h4-12,15,19H,13-14H2,1-3H3,(H,21,22)

InChI Key

CUZKQJAOAGLRHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC(=O)NCC1=CC=CC=C1)C2=CC=C(C=C2)OC

solubility

10.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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